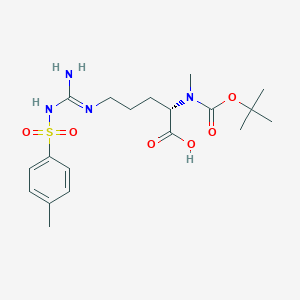

Boc-N-Me-Arg(Tos)-OH

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Boc-N-Methyl-Arginine(Tosyl)-OH: is a derivative of the amino acid arginine, where the amino group is protected by a tert-butoxycarbonyl (Boc) group, the guanidino group is methylated, and the side chain is tosylated. This compound is commonly used in peptide synthesis and biochemical research due to its stability and reactivity.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

-

Protection of the Amino Group: : The amino group of arginine is protected by reacting it with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium bicarbonate or triethylamine. This reaction typically occurs in an organic solvent like dichloromethane at room temperature.

-

Methylation of the Guanidino Group: : The guanidino group of the protected arginine is methylated using methyl iodide (CH3I) in the presence of a strong base like sodium hydride (NaH) or potassium carbonate (K2CO3). This reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

-

Tosylation of the Side Chain: : The side chain of the methylated arginine is tosylated by reacting it with p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine or triethylamine. This reaction is typically performed in an organic solvent such as dichloromethane or chloroform at low temperatures (0-5°C).

Industrial Production Methods

Industrial production of Boc-N-Methyl-Arginine(Tosyl)-OH follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving automated synthesis equipment and rigorous purification techniques such as high-performance liquid chromatography (HPLC).

Analyse Des Réactions Chimiques

Key Features:

- Activation and Coupling :

The carboxylic acid group is activated using reagents like DCC/HOBt or PyBOP , enabling efficient amide bond formation. Coupling efficiency is influenced by steric hindrance from the N-methyl group, often requiring extended reaction times (20–24 hours) for completion . - Compatibility :

Compatible with Boc SPPS protocols, where the Tos group remains stable during repeated TFA (trifluoroacetic acid) treatments used for Boc removal .

Table 1: Coupling Efficiency with Common Reagents

| Coupling Reagent | Solvent | Time (h) | Yield (%) | Epimerization (%) | Source |

|---|---|---|---|---|---|

| DCC/HOBt | DCM/DMF | 24 | 85–90 | <1.5 | |

| PyBOP | DMF | 18 | 90–95 | <1.0 | |

| TBTU/DIEA | DMF | 20 | 88–93 | <1.2 |

Deprotection Reactions

The stepwise removal of protecting groups is critical for constructing functional peptides:

Boc Group Removal

- Conditions : Treatment with TFA (50–95% v/v) in DCM or neat TFA for 15–30 minutes .

- Outcome : The Boc group is cleaved via acidolysis, generating a transient TFA salt of the α-amino group.

Tos Group Removal

- Conditions : Requires strong acids such as HF/anisole (9:1) or TMSOTf (trimethylsilyl triflate) at 0–25°C for 1–2 hours .

- Challenges : Prolonged exposure to HF can lead to side reactions, including tryptophan sulfonation if present in the sequence .

Table 2: Deprotection Conditions

| Protecting Group | Reagent | Time (h) | Temperature (°C) | Side Reactions | Source |

|---|---|---|---|---|---|

| Boc | TFA/DCM (95:5) | 0.5 | 25 | Minimal | |

| Tos | HF/anisole (9:1) | 1.5 | 0 | Tryptophan sulfonation | |

| Tos | TMSOTf/thioanisole | 1.0 | 25 | Reduced side reactions |

Arginine Lactamization

The ω-guanidino group can undergo cyclization to form δ-lactam under basic conditions, particularly during coupling steps. This is minimized by:

- Using low-base coupling reagents (e.g., PyBOP instead of HBTU) .

- Reducing reaction times and avoiding excess DIEA (N,N-diisopropylethylamine) .

Epimerization

N-methylation reduces steric hindrance at the α-carbon, but epimerization remains a concern (typically <1.5%). Polar solvents like DMF or DMSO suppress racemization compared to DCM .

Table 3: Side Reaction Incidence

Comparative Stability in Solvent Systems

The Tos group’s stability varies with solvent polarity:

Table 4: Solvent Effects on Tos Stability

| Solvent System | Polarity (ET30, kcal/mol) | Tos Cleavage Rate (rel.) | Source |

|---|---|---|---|

| DMF | 43.38 | 1.0 (baseline) | |

| DMSO/2-Me-THF (4:6) | 43.16 | 0.8 | |

| NBP/DOL (4:6) | 40.84 | 2.5 |

Activité Biologique

Boc-N-Me-Arg(Tos)-OH, a synthetic derivative of the amino acid arginine, has garnered attention in biochemical research due to its unique structural features and biological activities. This compound, characterized by a tert-butyloxycarbonyl (Boc) protecting group and a tosyl (Tos) group, exhibits significant potential in various biological applications, particularly in peptide synthesis and enzyme interaction studies.

This compound is chemically denoted as C18H28N4O6S and has a molecular weight of approximately 428.503 g/mol. Its structural components contribute to its stability and reactivity, making it a valuable intermediate in peptide synthesis.

| Property | Value |

|---|---|

| Molecular Formula | C18H28N4O6S |

| Molecular Weight | 428.503 g/mol |

| Density | 1.3 ± 0.1 g/cm³ |

| Melting Point | -90ºC (dec.) |

| CAS Number | 13836-37-8 |

This compound functions primarily as a substrate or inhibitor in biochemical assays related to arginine metabolism. The presence of the methyl group on the nitrogen atom enhances its reactivity compared to other arginine derivatives, allowing for more effective interactions with enzymes and receptors involved in various metabolic pathways .

The compound's biological activity is influenced by its ability to mimic natural substrates, thereby affecting enzyme kinetics and substrate specificity. For instance, studies have shown that this compound can modulate the activity of nitric oxide synthase (NOS), an enzyme critical for nitric oxide production, which plays a vital role in vascular function and signaling .

Case Studies

Several studies have explored the biological implications of this compound:

- Enzyme Interaction Studies : Research demonstrated that this compound acts as an effective inhibitor of certain proteases, impacting protein turnover and signaling pathways associated with cell proliferation and apoptosis. The compound's inhibition profile suggests potential applications in cancer therapeutics .

- Antimicrobial Activity : In vitro assays indicated that derivatives of this compound exhibit antimicrobial properties against various bacterial strains, suggesting its utility in developing new antimicrobial agents .

- Peptide Synthesis : The compound serves as a crucial building block in synthesizing bioactive peptides. Its stability under various reaction conditions allows for efficient coupling reactions, leading to high yields of desired peptide products .

Comparative Analysis with Related Compounds

The biological activity of this compound can be contrasted with other arginine derivatives to highlight its unique properties:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| Boc-D-Arginine | Lacks methyl group on nitrogen | Standard substrate for NOS |

| Boc-N-Methyl-L-Arginine | Contains L-isomer of arginine | Different affinity profiles in enzyme assays |

| Fmoc-N-Methyl-D-Arginine | Uses Fmoc as a protecting group | Varies in stability compared to Boc |

| Boc-D-Lysine | Similar amino acid structure | Distinct side chain properties |

Applications De Recherche Scientifique

Peptide Synthesis

Boc-N-Me-Arg(Tos)-OH is primarily used as a protecting group in the synthesis of peptides. The Boc (tert-butyloxycarbonyl) group allows for selective reactions while preventing unwanted side reactions from other functional groups. This selectivity is crucial in the pharmaceutical industry for the development of complex peptide-based drugs.

Key Points:

- Selective Protection: The Boc group protects the amino group during peptide coupling reactions, facilitating the synthesis of various peptides.

- Yield Improvement: Studies have shown that using Boc-protected amino acids can lead to higher yields in peptide synthesis compared to other protecting groups .

Bioconjugation

In bioconjugation processes, this compound plays a significant role in linking biomolecules to other molecules, enhancing targeted drug delivery systems. This application is particularly relevant in biotechnology and personalized medicine.

Key Points:

- Targeted Drug Delivery: By facilitating the conjugation of therapeutic agents to specific biomolecules, this compound aids in creating more effective treatments with reduced side effects.

- Case Study: Research has demonstrated successful bioconjugation of peptides using this compound, leading to improved pharmacokinetics and bioavailability of drugs .

Enzyme Inhibition Studies

Researchers utilize this compound to study enzyme inhibition mechanisms. Its structural properties allow scientists to investigate metabolic pathways and identify potential therapeutic targets, which is vital for drug discovery.

Key Points:

- Mechanistic Insights: The compound helps elucidate how certain enzymes interact with substrates and inhibitors, providing valuable data for developing new drugs.

- Research Findings: Studies indicate that modifications involving this compound can significantly alter enzyme activity, revealing insights into enzyme selectivity and inhibition .

Diagnostic Reagents

This compound can also serve as a reagent in diagnostic tests. Its ability to form specific binding interactions improves the accuracy of medical diagnostics.

Key Points:

- Assay Development: The compound's properties make it suitable for use in assays that require precise binding interactions, enhancing diagnostic capabilities.

- Application Example: It has been used in developing assays for detecting specific biomarkers associated with various diseases .

Data Table: Summary of Applications

| Application Area | Description | Key Benefits |

|---|---|---|

| Peptide Synthesis | Protecting group for amino acids | Higher yields and selectivity |

| Bioconjugation | Linking biomolecules for targeted therapy | Enhanced drug delivery and efficacy |

| Enzyme Inhibition Studies | Investigating enzyme-substrate interactions | Insights into metabolic pathways |

| Diagnostic Reagents | Reagents for specific binding interactions | Improved accuracy in medical diagnostics |

Propriétés

IUPAC Name |

(2S)-5-[[amino-[(4-methylphenyl)sulfonylamino]methylidene]amino]-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]pentanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H30N4O6S/c1-13-8-10-14(11-9-13)30(27,28)22-17(20)21-12-6-7-15(16(24)25)23(5)18(26)29-19(2,3)4/h8-11,15H,6-7,12H2,1-5H3,(H,24,25)(H3,20,21,22)/t15-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTYPUFUDTDVBRU-HNNXBMFYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NC(=NCCCC(C(=O)O)N(C)C(=O)OC(C)(C)C)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NC(=NCCC[C@@H](C(=O)O)N(C)C(=O)OC(C)(C)C)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H30N4O6S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

442.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.